![molecular formula C16H26N2O2S B2406867 N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide CAS No. 946233-77-8](/img/structure/B2406867.png)
N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
This compound is a sulfonamide, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs. The original antibacterial sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. Some sulfonamides are also devoid of antibacterial activity, e.g., the anticonvulsant sultiame. The sulfonylureas and thiazide diuretics are newer drug groups based on the antibacterial sulfonamides .
Molecular Structure Analysis
The compound contains a sulfonamide group attached to a 1-isopropylpiperidin-4-yl)methyl group and a methylbenzene (or toluene) group. The presence of these groups could confer certain properties to the molecule, such as lipophilicity, basicity, and potential sites for metabolism .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding amine and sulfonic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group could confer some degree of water solubility, while the 1-isopropylpiperidin-4-yl)methyl and methylbenzene groups could increase its lipophilicity .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including the compound , serve as crucial building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them valuable for constructing biologically active molecules. Researchers have explored the synthesis of substituted piperidines using various methods . In this context, the compound’s pharmacophore potential and its role in designing novel drugs warrant further investigation.
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. This could involve studies to determine its mechanism of action, pharmacokinetics, and potential therapeutic applications .
properties
IUPAC Name |
4-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-13(2)18-10-8-15(9-11-18)12-17-21(19,20)16-6-4-14(3)5-7-16/h4-7,13,15,17H,8-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVSLLMEKQGBFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide |
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